molecular formula C10H10N2O2 B066153 Ethyl 1H-indazole-5-carboxylate CAS No. 192944-51-7

Ethyl 1H-indazole-5-carboxylate

Cat. No. B066153
M. Wt: 190.2 g/mol
InChI Key: SKABXDPLIJIWLR-UHFFFAOYSA-N
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Patent
US09200008B2

Procedure details

The resulting ethyl 1-acetyl-1H-indazole-5-carboxylate was stirred in a mixture of concentrated hydrochloric acid (15 ml), water (15 ml) and ethanol (30 ml) for 15 hours at a room temperature. The resulting mixture was rendered faintly alkaline with a 25% ammonia water. The faintly alkalified mixture was subjected to extraction with chloroform. The extract was crystallized from n-hexane, and then the resulting crystal was separated by filtration and dried to give the title compound (6.45 g, 48%) as a light-brown powder.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
48%

Identifiers

REACTION_CXSMILES
C([N:4]1[C:12]2[C:7](=[CH:8][C:9]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:10][CH:11]=2)[CH:6]=[N:5]1)(=O)C.Cl.O.O.N>C(O)C>[NH:4]1[C:12]2[C:7](=[CH:8][C:9]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:10][CH:11]=2)[CH:6]=[N:5]1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N1N=CC2=CC(=CC=C12)C(=O)OCC
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Name
Quantity
15 mL
Type
reactant
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The faintly alkalified mixture was subjected to extraction with chloroform
CUSTOM
Type
CUSTOM
Details
The extract was crystallized from n-hexane
CUSTOM
Type
CUSTOM
Details
the resulting crystal was separated by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N1N=CC2=CC(=CC=C12)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 6.45 g
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.